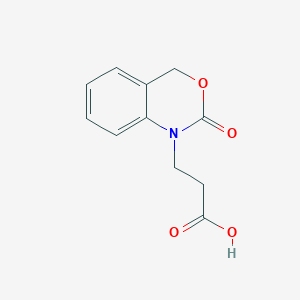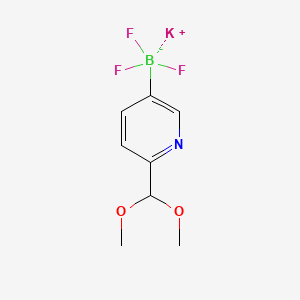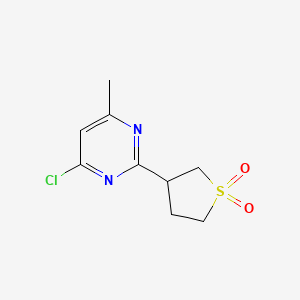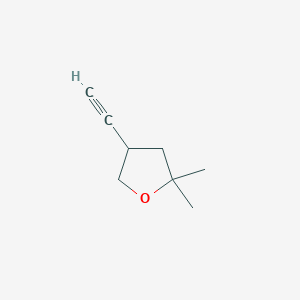
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid is a heterocyclic organic compound that features a benzoxazine ring fused with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid typically involves the condensation of salicylamide with aldehydes or ketones, followed by hydrolysis of the resulting esters . Another method involves the annulation of a 1,4-benzoxazine ring to an arene scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various oxo, dihydro, and substituted derivatives of the original compound .
Scientific Research Applications
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1-benzimidazolinebutyric acid: Shares a similar benzoxazine structure but with different substituents.
2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: Another compound with a benzoxazine ring, differing in its functional groups.
Uniqueness
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid is unique due to its specific combination of a benzoxazine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(2-oxo-4H-3,1-benzoxazin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-16-11(12)15/h1-4H,5-7H2,(H,13,14) |
InChI Key |
RXAXAZJHBRTPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C(=O)O1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)





![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)

![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)


![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)

![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
